Journal Name:Planta Medica
Journal ISSN:0032-0943
IF:3.007
Journal Website:http://www.thieme.com/books-main/biochemistry/product/3494-planta-medica
Year of Origin:1953
Publisher:Georg Thieme Verlag
Number of Articles Per Year:149
Publishing Cycle:Monthly
OA or Not:Not
Surface modification and chemical stability of garnet LLZO solid electrolyte by ZnO coating through a facile and practical method
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.matchemphys.2023.128235
All-solid-state lithium-ion batteries are promising choices to resolve high lithium-ion conductivity safety problems; however, they still have severe bottlenecks hindering their potential to be fully commercialized. This paper addresses interfacial resistance and a strong tendency to react with air and humidity. For this purpose, a Ga–Ta co-doped Li7La3Zr2O12 (LLZO) is dip-coated in an alcoholic zinc acetate solution to produce a thin zinc oxide (ZnO) layer after calcination to investigate any possible effects on reducing the interfacial resistance between electrolyte and anode. Furthermore, the effect of the ZnO layer on lithium deterioration (producing Li2CO3 or LiOH during air exposure) is examined by Fourier-transform Infrared spectroscopy (FTIR), Raman spectroscopy, field emission scanning electron microscopy (FESEM) and electrochemical impedance spectroscopy (EIS) after exposing both coated and uncoated LLZO to relatively humidified air for 30 days. Results indicate that LLZO electrolyte coated with ZnO in the thickness range of 400–600 nm obtained the highest ionic conductivity, i.e. 41% and 52% increase for Au/LLZO/Au and Li/LLZO/Li cells, respectively, compared to the pristine sample. After 30 days of exposure to humidified air, the coated electrolyte shows way better electrochemical results (0.62 mS/cm rather than 0.01 mS/cm for the uncoated sample) and a lower amount of Li2CO3 than the uncoated one.
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In-situ neodymium ion doping into perovskite nanocrystals over ex-situ and its importance in triclosan sensing
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.matchemphys.2023.128221
All inorganic cesium lead halide (CsPbX3, X = Cl, Br or I) perovskite nanocrystals (NCs) exhibit wide absorption range and narrow bandwidth emission. However, the presence of defects leads to lack of long term stability and reduced photoluminescence quantum yield (PLQY). Herein, we have studied the effect of in-situ and ex-situ doping of Nd3+ into CsPbBr3 matrix to understand the importance of technique of doping and its influence on perovskite properties. It was found that optimum concentration (6%) of in-situ doping of Nd3+ into CsPbBr3 enhances PLQY by 20% and lifetime by 23 ns, whereas ex-situ Nd3+ doping shows quenching of PL. Dopant precursor was carefully chosen to avoid any anion exchange/addition unlike in previously reported studies. The exceptional quantum yields of in-situ doped Nd-CsPbBr3 NCs with narrow full width half maximum allows intense fluorescence emission and the enhanced PL helped us to utilize this as highly sensitive probe for rapid detection of a model pollutant triclosan. The enhancement in PL through in-situ doping enhances the detection levels by one order of magnitude to achieve up to nM concentration. The triclosan sensing mechanism is proved to be dynamic quenching substantiated by temperature dependent PL and lifetime decay study. This work provides insights into use of appropriate doping techniques to attain enhanced and controlled properties, through which we could reach higher detection limits in such perovskite sensing systems.
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Very simple method to produce superhydrophobic stainless steel surfaces at room temperature
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.matchemphys.2023.128203
The development of superhydrophobic (SHP) and self-cleaning surfaces has gained significant attention due to their potential applications in various fields. This study presents a rapid, simple, and environmentally friendly method for producing superhydrophobic and self-cleaning surfaces on AISI 347 stainless steel. The process involves mild chemical etching followed followed by Plasma Enhanced Chemical Vapor Deposition (PECVD) deposition of a fluorocarbon film using 1,1,1,2-tetrafluorethane (C2H2F4) as a precursor. The resulting surfaces exhibited contact angles (CA) of up to 164° and sliding angles (SA) as low as 3°. Characterization of the surfaces revealed favorable mechanical properties, including a maximum hardness of 1.1 GPa and an elastic modulus of 9.7 GPa. The method offers potential for large-scale applications and anti-fouling purposes, as demonstrated by initial fouling tests. The findings contribute to the development of cost-effective and durable superhydrophobic surfaces with enhanced mechanical strength and corrosion resistance.
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A dual-crosslinked zwitterionic hydrogel with load-bearing capacity and ultra-low friction coefficient
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.matchemphys.2023.128208
Due to similar properties to that of cartilage, hydrogels are considered as promising candidates for cartilage repair. However, it is still a challenge to synthesize hydrogel combining high strength and low friction like natural cartilage. In this work, we synthesized a dual-crosslinked zwitterionic P(AAm-co-AAc-co-SBMA)/Fe3+ hydrogel, in which a zwitterionic monomer [2-(methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)(SBMA) was used to improve the hydrophilicity of the polymer chain. The results showed that the hydrogel exhibited significantly improved tensile strength (9.9 MPa) and compressive strength (207.6 MPa), which was due to the physical crosslinking points introduced by SBMA. Moreover, the zwitterionic hydrogel achieved an ultra-low friction coefficient (CoF) of 0.04 in water. The results provide a new approach for cartilage repair materials with considerable strength and low friction.
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Physicochemical modeling and characterization of the adsorption mechanism of seven pharmaceutical molecules onto SARS-CoV-2 virus
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.matchemphys.2023.128219
The aim of this work is to facilitate the fight against COVID-19 pandemic using a comparative study of seven drug molecules, in order to select the most efficient drug molecules. This comparision has been achieved by using statistical physics modeling to provide physicochemical interpretations of the adsorption process of remdisivir (GS-5734), lopinavir, chloroquine, niclosamide, ciclesonide, berbamine hydrochloride and Salinomycin sodium drug molecules onto coronavirus SARS-CoV-2. By modelling the dose response curves of these drug molecules with the best fitting model, the monolayer with one energy model, steric and energetic characterizations of the interactions between the drug molecules and the virus receptor sites have been done. This investigation showed that all drug molecules exhibited a multi molecular anchorage to the virus receptor sites. Also, the quantification of the molar adsorption energy showed that the interactions between these drug molecules and the coronavirus receptor sites take place via physical forces and also the antiviral activity of salinomycin, ciclesonide, and niclosamide against SARS-CoV-2 virus was more important than the other competitive molecules. In addition, a thermodynamic analysis was performed by demonstrating that adsorption process is exothermic for the selected drug molecules. Interestingly, niclosamide showed higher spontaneity than other drugs and therefore higher antiviral activity against coronavirus. As a result, we demonstrated that physicochemical modeling could be useful for medicine and pharmacology, through the study of drug efficiency parameter. Salinomycin and niclosamide were found the most efficient drugs against SARS-CoV-2 virus since their optimal doses corresponding to the efficiency saturation were the lowest.
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Atomistic characterization of multi nano-crystal formation process in Fe–Cr–Ni alloy during directional solidification: Perspective to the additive manufacturing
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.matchemphys.2023.128242
The directional solidification phenomenon has been observed in conventional castings and state-of-the-art manufacturing processes like additive manufacturing of steel. Precise control of temperature gradient during directional solidification in the additive manufactured components is essential to get growth and evolution of various crystalline structures, which enhance the properties. In this study, we have used molecular dynamics simulation to investigate the directional solidification of Fe–Cr–Ni steel under a wide range of temperature gradients. It is observed that multiple crystal morphology such as single crystal, nano-grains, multiple stacking faults, twins etc. Form during directional solidification depending on the temperature gradient. Evolution of various crystalline structures characterized by adaptive common neighbour analysis, surface area, volume and corresponding dimensionless aspect ratio. The current investigation adds to the pedagogical understanding of the effects of thermal gradients on the evolution characteristics of crystal morphology evolved during modern additive manufacturing processes.
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Molarity-dependent structural, dielectric, magnetic, and morphological behavior of manganese iron oxide thin films by electrodeposition
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.matchemphys.2023.128222
Sustainable development goal (SDG 7) “Affordable and Clean Energy” has driven the attentions of the researchers to produce efficient, cheap and eco-friendly materials. In this research work, electrodeposition has been utilized to grow manganese iron oxide thin films. Electrodeposition is preferred over other techniques because it is easy to assembled, low cost, non-vacuum and room temperature technique. Manganese iron oxide is one of the most important spinel ferrites. The manganese iron oxide films have been electrodeposited on a copper (Cu) substrate. The changes in the molarity (0.02 M, 0.04 M, 0.06 M, 0.08 M and 0.1 M) of the electrolyte have been studied. X-ray diffractometers (XRD), vibrating sample magnetometers (VSM), and impedance analyzers have used to characterize the thin films structurally, magnetically and dielectrically. A phase shift from amorphous (0.02 M and 0.04 M) to cubic (0.06 M, 0.08 M and 0.1 M) has been observed. Relatively larger lattice constant and crystallite size of 8.412 Å and 28 nm respectively are observed for 0.08 M molarity thin film. The electrodeposited thin films have a normal behavior of dielectric constant and are ferromagnetic in nature. The saturation magnetization 26.9 emu/cm3 is observed for 0.08 M thin film. The remarkable finding of manganese iron oxide thin films makes these a potential candidate for low cost spintronics devices.
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Interrelation between microstructures and mechanical properties under compression test and cytocompatibility study on Ti6AlxMo alloy for load-bearing implant applications
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.matchemphys.2023.128218
The Ti6Al(3–15)Mo (wt.%) alloys with the interval of 3 wt% Mo were fabricated by powder metallurgy technique. The Ti6Al6Mo alloy exhibits the highest yield strength due to the presence of α+β colonies. The fractured surface of each Ti6AlxMo alloy exhibits a different morphology, with the Ti6Al15Mo alloy showing elongated dimples attributed to the existence of β phase. This alloy exhibits higher yield strength, lower modulus, and higher ductility compared to other reported materials, including CP Ti, Ti6Al4V, Ti6Al7Nb, Ti5Al2.5Fe, and Ti3Al2.5V, commonly used for implants. In vitro MTT assay test has been performed, and the results show that Ti6Al15Mo alloy sample exhibits better cell viability characteristics compared to Ti6Al4V alloy samples. Optical density values for the Ti6Al15Mo alloy sample increase as the incubation period increase. These findings suggest that Ti6Al15Mo alloys have potential to be substituted for hard tissue without causing harm to living cells.
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Extraordinary strength–ductility–toughness in Fe–0.08C plain low-carbon steel via introducing weblike martensite: Towards the third generation
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.matchemphys.2023.128246
The effect of large-strain cold rolling followed by intercritical annealing on the microstructure and mechanical properties of plain low-carbon steel was investigated. The grain size of ferrite reduced from 38 μm (for the as-received steel) to about 4 μm (for the dual-phase steel). The martensite phase was connected in 3D space in the dual-phase steel and a weblike structure of martensite was created. The stress-strain curve of dual-phase steel represents the continuous yield behavior without any distinct evidence of the yield point phenomenon. By introducing weblike martensite into the microstructure and refining α grains, the yield strength, ultimate tensile strength, and tensile toughness significantly increased to 740 MPa, 1062 MPa, and 193 J cm−3, respectively. The fracture surface of the DP sample had a dimpled appearance, indicating a ductile fracture mode. The results of the present work indicated that a low-cost plain low-carbon DP steel composed of weblike martensite and fine-grained ferrite exhibits extraordinary strength–ductility–toughness balance. Therefore, the dual-phase steel produced in the present work, by moving towards the third generation, can find wide applications in the automotive industry.
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High energy devices and display technology applications of silver doped zirconium titanate nanoparticles
Planta Medica ( IF 3.007 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.matchemphys.2023.128228
For the first of its kind, Silver activated (1–9 mol%) Zirconium Titanate nanoparticles (NPs) have been synthesized by green solution combustion method using AloeV era gel extract as a reducing agent followed by calcination at 720 °C for 3 h. All the synthesized samples crystallizes in orthorhombic crystal structure with the space group of Pbcn. Initially a less intense peak corresponding to monoclinic ZrO2 phase is observed up to 7 mol% and thereafter it diminishes at 9 mol%. The surface and bulk morphology were analyzed. The crystallite size increases whereas the direct energy band gap was found to decrease with increase in dopant concentration. Further, the effect of dopant concentration on photoluminescence and electrochemical properties were studied. The PL spectra show a single broad emission peak at 440 nm along with a satellite peak at 466 nm. These peaks appearing in the case of Ag-doped ZTO corresponds to the radiative transition of the excited electrons from occupied d bands to higher states of the Fermi level. The CIE and CCT coordinates imply that the present nanophosphor can be employed as a blue emitting phosphor material in display technology. The cyclic voltammetry analysis is performed for oxidation and redox peaks. EIS revealed the ion transport kinetics and Super capacitance values were obtained from GCD analysis. Specific capacitance values were found to be in the range 279 to 329 F/g for ZTO:Ag (1 to 9 mol%) NPs respectively. Thus, the present synthesized material might find applications in the field of display technology as well as in energy storage materials.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学3区 CHEMISTRY, MEDICINAL 药物化学3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.40 97 Science Citation Index Science Citation Index Expanded Not
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